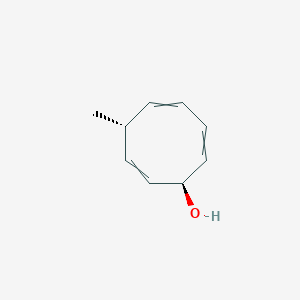
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is a chiral organic compound with a unique bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry. Its structure features a cyclooctane ring with three conjugated double bonds and a hydroxyl group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol typically involves the use of enantioselective intermolecular [2+2] photocycloaddition reactions. This method employs cyclic α, β-unsaturated enones, such as 2-cyclohexenone, with olefins under the influence of a chiral oxazaborolidine-AlBr3 Lewis acid complex . The reaction conditions are crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale photocycloaddition reactions using optimized catalysts and reaction conditions. The scalability of this process depends on the availability of starting materials and the efficiency of the catalytic system.
Análisis De Reacciones Químicas
Types of Reactions
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated cyclooctane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions include various cyclooctane derivatives with different functional groups, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol involves its interaction with various molecular targets. The hydroxyl group and conjugated double bonds play a crucial role in its reactivity and interaction with biological molecules. The compound can modulate various biochemical pathways, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
(1R,6R)-6-isopropenyl-3-methylcyclohex-2-en-1-yl: This compound shares a similar bicyclic structure but with different substituents.
(R,R)-1,2-diphenylethylenediamine-derived thioureas: These compounds have similar chiral centers and are used in enantioselective reactions.
Uniqueness
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
830329-98-1 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1R,6R)-6-methylcycloocta-2,4,7-trien-1-ol |
InChI |
InChI=1S/C9H12O/c1-8-4-2-3-5-9(10)7-6-8/h2-10H,1H3/t8-,9-/m1/s1 |
Clave InChI |
DTUKCDHLLYFKCB-RKDXNWHRSA-N |
SMILES isomérico |
C[C@@H]1C=CC=C[C@H](C=C1)O |
SMILES canónico |
CC1C=CC=CC(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


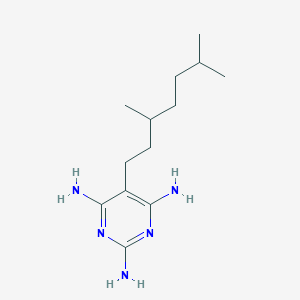

![N-[(1S)-2-oxocyclohexyl]butanamide;hydrochloride](/img/structure/B14213172.png)
![N-[2-(2-Methylbenzyl)phenyl]formamide](/img/structure/B14213173.png)
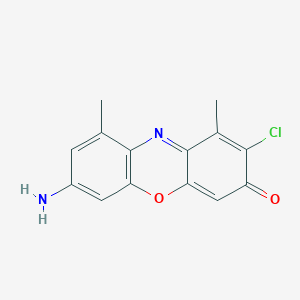
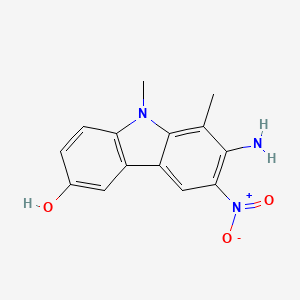
![2-[4-(Benzyloxy)phenyl]ethyl tetradecanoate](/img/structure/B14213180.png)
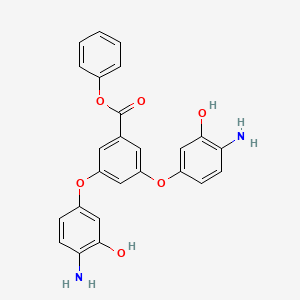
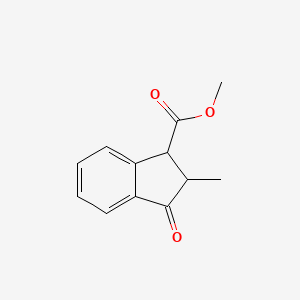
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carboxamide](/img/structure/B14213200.png)

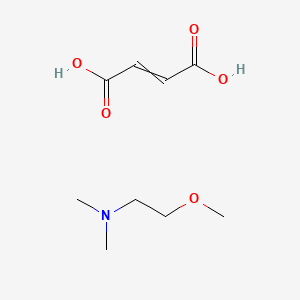
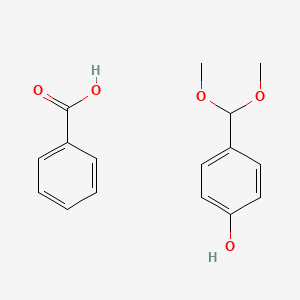
![N-[(1R)-1-(4-Methylphenyl)ethyl]formamide](/img/structure/B14213217.png)
